N-(1,3-benzodioxol-5-ylmethyl)-2-[2-bromo-4-(propan-2-yl)phenoxy]acetamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-bromo-4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that features a benzodioxole moiety, a brominated phenoxy group, and an acetamide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-bromo-4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-12(2)14-4-6-16(15(20)8-14)23-10-19(22)21-9-13-3-5-17-18(7-13)25-11-24-17/h3-8,12H,9-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNOJXHIZKFBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[2-bromo-4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Acetamide Formation: The final step involves the coupling of the brominated phenoxy compound with an appropriate acetamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the bromine atom or the acetamide group.
Substitution: Nucleophilic substitution reactions might occur at the brominated phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups into the phenoxy ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacological tool.
Industry: Possible applications in materials science or as a precursor for functional materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(propan-2-yl)phenoxy]acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-fluoro-4-(propan-2-yl)phenoxy]acetamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-(1,3-benzodioxol-5-ylmethyl)-2-[2-bromo-4-(propan-2-yl)phenoxy]acetamide might confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger size and different electronic properties could influence the compound’s interactions with molecular targets and its overall behavior in chemical reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
